Unii-0I81858vsz

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

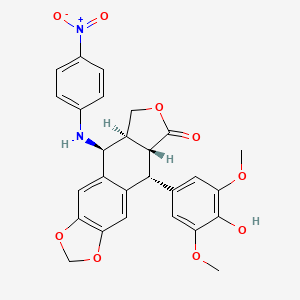

GL-331 是一种以其强大的抗癌特性而闻名的小分子药物。它是一种鬼臼毒素衍生物,主要作为 DNA 拓扑异构酶 II 抑制剂发挥作用。 该化合物已显示出在治疗各种癌症(包括小细胞肺癌和胃癌)方面具有显着的疗效 .

准备方法

合成路线和反应条件

GL-331 的合成涉及多个步骤,从鬼臼毒素开始。. 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。

工业生产方法

GL-331 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 这包括控制温度、压力和反应时间,以及采用结晶和色谱等纯化技术 .

化学反应分析

反应类型

GL-331 经历各种化学反应,包括:

还原: 该反应涉及去除氧原子或添加氢原子,导致形成还原衍生物。

常用试剂和条件

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤化剂和亲核试剂.

主要产物

从这些反应中形成的主要产物包括 GL-331 的各种衍生物,每个衍生物都具有独特的生物活性。 这些衍生物通常因其潜在的治疗应用而被研究 .

科学研究应用

GL-331 由于其在各个领域的应用而被广泛研究:

化学: 用作研究 DNA 拓扑异构酶 II 抑制的模型化合物。

生物学: 研究其对细胞周期调节和凋亡的影响。

医学: 研究其作为抗癌剂的潜力,尤其是在治疗小细胞肺癌和胃癌方面。

工业: 用于开发新的抗癌药物和治疗剂.

作用机制

GL-331 通过抑制 DNA 拓扑异构酶 II 发挥作用,DNA 拓扑异构酶 II 是一种对 DNA 复制和细胞分裂至关重要的酶。通过抑制这种酶,GL-331 诱导 DNA 损伤,导致细胞周期阻滞和凋亡。 涉及的分子靶标包括 DNA 拓扑异构酶 II 和各种信号通路,例如 ATM/p53/p21 通路 .

相似化合物的比较

类似化合物

VP-16(依托泊苷): 另一种鬼臼毒素衍生物,具有类似的拓扑异构酶 II 抑制活性。

XWL-1-48: 与 GL-331 相比,一种具有增强抗癌活性的新型衍生物.

独特性

GL-331 的独特性在于其强大的抗癌活性以及即使在多药耐药癌细胞系中也能诱导凋亡的能力。 与类似化合物相比,其更高的细胞毒性使其成为进一步开发作为抗癌剂的有希望的候选者 .

生物活性

Unii-0I81858vsz, commonly known as Ethylestrenol, is an anabolic steroid with notable biological activity primarily through its interaction with the androgen receptor (AR). This compound was first described in 1959 and has been used in various medical and veterinary applications due to its anabolic properties.

Ethylestrenol functions as an agonist of the androgen receptor, which is crucial for mediating the effects of androgens like testosterone. The binding of Ethylestrenol to the AR results in a cascade of cellular responses that promote anabolic processes, including:

- Protein Synthesis : Enhances muscle growth by increasing the rate of protein synthesis.

- Nitrogen Retention : Improves nitrogen balance, which is essential for muscle repair and growth.

- Metabolic Effects : Influences overall metabolism, impacting fat distribution and energy levels.

Pharmacokinetics

Ethylestrenol exhibits low affinity for sex hormone-binding globulin (SHBG), which enhances its bioavailability. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed post-administration.

- Half-life : Relatively short half-life necessitating frequent dosing for sustained effects.

- Metabolism : Converted to norethandrolone, its active metabolite, which contributes to its biological effects.

Cellular Effects

The compound's interaction with the androgen receptor leads to various cellular effects, including:

- Gene Expression Modulation : Alters the expression of genes involved in muscle growth and metabolism.

- Cell Signaling Pathways : Initiates signaling pathways that promote anabolic processes while inhibiting catabolic pathways.

Study 1: Muscle Growth in Animal Models

A study conducted on male rats demonstrated that administration of Ethylestrenol resulted in significant increases in muscle mass compared to control groups. The results indicated:

- Dosage Dependency : Higher doses correlated with greater muscle hypertrophy.

- Mechanistic Insights : Enhanced protein synthesis was observed alongside reduced muscle catabolism.

Study 2: Effects on Bone Density

Research investigating the effects of Ethylestrenol on bone density revealed promising results:

- Increased Bone Mineral Density : Subjects receiving Ethylestrenol showed a marked increase in bone mineral density over a 12-week period.

- Potential Therapeutic Use : Suggests potential applications in treating osteoporosis and other bone-related conditions.

Study 3: Veterinary Applications

In veterinary medicine, Ethylestrenol has been used to promote growth in livestock. Key findings include:

- Growth Promotion : Significant weight gain observed in cattle treated with Ethylestrenol.

- Health Improvement : Enhanced overall health metrics, leading to better feed conversion ratios.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Muscle Growth | Increased protein synthesis | |

| Bone Density | Enhanced mineral density | |

| Anabolic Effects | Improved nitrogen balance | |

| Veterinary Growth | Significant weight gain |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Rate | Rapid |

| Half-life | Short |

| SHBG Affinity | <5% of testosterone |

属性

CAS 编号 |

127882-73-9 |

|---|---|

分子式 |

C27H24N2O9 |

分子量 |

520.5 g/mol |

IUPAC 名称 |

(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C27H24N2O9/c1-34-21-7-13(8-22(35-2)26(21)30)23-16-9-19-20(38-12-37-19)10-17(16)25(18-11-36-27(31)24(18)23)28-14-3-5-15(6-4-14)29(32)33/h3-10,18,23-25,28,30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |

InChI 键 |

DLROLUIVVKTFPW-LVEBQJTPSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |

手性 SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |

规范 SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |

外观 |

Solid powder |

Key on ui other cas no. |

127882-73-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4-nitrophenyl)amino)-, (5R,5aR,8aS,9S)- GL 331 GL-331 GL331 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。